1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a chemical compound with the molecular formula C19H16N2OS. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. The compound features a phenyl group, a p-tolyl group, and a pyridazin-3-yl thio moiety, making it a complex and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include heating under reflux and the use of solvents like acetone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like halides or amines. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.
Scientific Research Applications
1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs due to its pharmacological properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, owing to its diverse chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with similar structural features.
Emorfazone: An anti-inflammatory agent with a pyridazinone core.
Pyridaben: A herbicide with a pyridazinone structure.
Norflurazon: Another herbicide with a pyridazinone scaffold. These compounds share the pyridazinone core but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-7-9-15(10-8-14)17-11-12-19(21-20-17)23-13-18(22)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHODLBAQKBIMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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